N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide
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Overview
Description
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide is a complex organic compound that features a benzamide group linked to a tris(dimethylamino)phosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide typically involves the reaction of tris(dimethylamino)phosphine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and may require catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of benzamide derivatives .
Scientific Research Applications
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism of action of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphanylidene group plays a crucial role in these interactions, facilitating binding and reactivity .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but different reactivity due to the absence of the benzamide group.
Tris(dimethylamino)phosphine: Shares the phosphanylidene moiety but lacks the benzamide functionality, leading to different chemical behavior.
Uniqueness
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide is unique due to its combination of a benzamide group with a tris(dimethylamino)phosphanylidene moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
72200-31-8 |
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Molecular Formula |
C15H28N5OP |
Molecular Weight |
325.39 g/mol |
IUPAC Name |
N-[2-[[tris(dimethylamino)-λ5-phosphanylidene]amino]ethyl]benzamide |
InChI |
InChI=1S/C15H28N5OP/c1-18(2)22(19(3)4,20(5)6)17-13-12-16-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3,(H,16,21) |
InChI Key |
SJYCHMHWMWVSQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=NCCNC(=O)C1=CC=CC=C1)(N(C)C)N(C)C |
Origin of Product |
United States |
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